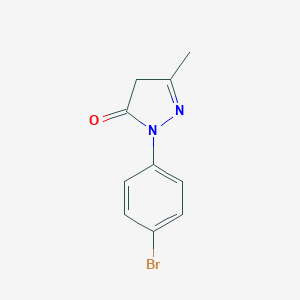

1-(4-bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one

Description

Properties

IUPAC Name |

2-(4-bromophenyl)-5-methyl-4H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O/c1-7-6-10(14)13(12-7)9-4-2-8(11)3-5-9/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFQPWWDYYNSRQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10360869 | |

| Record name | 1-(4-bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10360869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14580-15-5 | |

| Record name | 1-(4-bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10360869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 1-(4-bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the synthesis and characterization of 1-(4-bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Pyrazolone derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. This document offers a detailed, field-proven protocol for the synthesis of the title compound, rooted in the classical Knorr pyrazole synthesis. Furthermore, it delineates a comprehensive characterization workflow, incorporating spectroscopic and chromatographic techniques. The causality behind experimental choices is explained throughout, ensuring a thorough understanding of the entire process, from reaction mechanism to final product verification. This guide is intended to be a valuable resource for researchers engaged in the synthesis of novel heterocyclic compounds and for professionals in the pharmaceutical industry.

Introduction: The Significance of Pyrazolone Scaffolds

Pyrazolone and its derivatives represent a critical class of five-membered nitrogen-containing heterocyclic compounds that have garnered substantial attention in the field of medicinal chemistry. The pyrazolone ring system is a key pharmacophore found in numerous therapeutic agents. The diverse biological activities associated with pyrazolone derivatives, such as anti-inflammatory, analgesic, antipyretic, antimicrobial, and even anticancer effects, underscore their importance in drug discovery and development.

The title compound, this compound, incorporates a bromophenyl moiety, which can significantly influence its pharmacokinetic and pharmacodynamic properties. The bromine atom can modulate lipophilicity, metabolic stability, and binding interactions with biological targets. This makes it a valuable intermediate for the synthesis of a diverse library of potential drug candidates.

This guide provides a robust and reproducible methodology for the synthesis and characterization of this important pyrazolone derivative, with a focus on the underlying chemical principles and practical considerations for achieving high purity and yield.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is most effectively achieved through the condensation reaction between 4-bromophenylhydrazine and ethyl acetoacetate. This reaction, a variation of the Knorr pyrazole synthesis, proceeds via a nucleophilic addition-elimination mechanism, followed by an intramolecular cyclization and dehydration.

Reaction Scheme

An In-Depth Technical Guide to the Synthesis of 1-(4-bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one: Mechanism and Protocol

Abstract

Pyrazolone derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceutical agents with diverse biological activities, including anti-inflammatory, analgesic, antibacterial, and antitumor properties.[1][2] This technical guide provides a comprehensive overview of the synthesis of a specific, valuable pyrazolone derivative: 1-(4-bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one. We will delve into the intricacies of the reaction mechanism, grounded in the principles of the Knorr pyrazole synthesis, and present a detailed, field-proven experimental protocol suitable for laboratory application.[3][4] This document is intended for researchers, chemists, and professionals in the field of drug development seeking both theoretical understanding and practical guidance on the synthesis of this important heterocyclic scaffold.

Reaction Principle: The Knorr Pyrazolone Synthesis

The synthesis of this compound is a classic example of a cyclocondensation reaction, specifically a variation of the Knorr pyrazole synthesis.[5] This robust and efficient method involves the reaction between a substituted hydrazine, in this case, (4-bromophenyl)hydrazine, and a β-dicarbonyl compound, specifically the β-ketoester, ethyl acetoacetate.[4][6] The reaction is typically facilitated by an acid catalyst and proceeds with high efficiency, driven by the formation of the stable heterocyclic pyrazolone ring system.[5][7]

Overall Reaction Scheme:

(4-bromophenyl)hydrazine + Ethyl Acetoacetate → this compound + Ethanol

The Core Reaction Mechanism

The causality of the Knorr pyrazolone synthesis is a sequential process involving nucleophilic attack, condensation, and intramolecular cyclization. An acid catalyst, such as glacial acetic acid, is employed to protonate the carbonyl groups of the ethyl acetoacetate, thereby increasing their electrophilicity and accelerating the reaction rate.[3][5]

Step 1: Formation of the Hydrazone Intermediate The reaction initiates with the nucleophilic attack of the terminal nitrogen atom of (4-bromophenyl)hydrazine on the more electrophilic ketone carbonyl of ethyl acetoacetate. The ketone is significantly more reactive than the ester carbonyl due to the resonance donation from the ester's oxygen atom, which reduces the electrophilicity of the ester carbon. This initial attack, followed by dehydration, results in the formation of a stable hydrazone intermediate.[5]

Step 2: Intramolecular Cyclization The crucial ring-forming step involves the second nitrogen atom of the hydrazine moiety, which now acts as an intramolecular nucleophile. It attacks the electron-deficient carbonyl carbon of the ester group.[5] This step is geometrically favored as it leads to the formation of a thermodynamically stable five-membered ring.

Step 3: Elimination and Tautomerization Following the nucleophilic attack, the tetrahedral intermediate collapses, leading to the elimination of an ethanol molecule. This expulsion results in the formation of the pyrazolone ring.[6] The final product, this compound, can exist in several tautomeric forms, including the keto (pyrazol-5-one) and enol (pyrazol-5-ol) forms. The enol tautomer often contributes significantly to the overall structure due to the resulting aromaticity within the five-membered ring.[5]

Caption: Knorr Pyrazolone Synthesis Mechanism.

Experimental Protocol

This protocol provides a detailed, self-validating methodology for the synthesis of this compound. Adherence to standard laboratory safety procedures is mandatory.

3.1. Materials and Reagents

-

Ethyl acetoacetate

-

(4-bromophenyl)hydrazine hydrochloride (or free base)

-

Ethanol or 1-Propanol

-

Glacial Acetic Acid

-

Deionized Water

-

Round-bottom flask or Scintillation vial (20-50 mL)

-

Magnetic stir bar and stir plate with heating

-

Condenser (if refluxing)

-

TLC plates (silica gel), developing chamber, and UV lamp

-

Buchner funnel and filter paper

3.2. Step-by-Step Synthesis Procedure

-

Reagent Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine ethyl acetoacetate and (4-bromophenyl)hydrazine. If using the hydrochloride salt of the hydrazine, an equivalent of a base like sodium acetate should be added to liberate the free base in situ.

-

Solvent and Catalyst Addition: Add ethanol or 1-propanol as the reaction solvent, followed by a catalytic amount (e.g., 3-5 drops) of glacial acetic acid.[4][5]

-

Reaction Heating: Heat the mixture with constant stirring to approximately 100°C or to a gentle reflux.[4][5] Maintain this temperature for 1-2 hours. The formation of a precipitate may be observed as the reaction progresses.

-

Monitoring Reaction Completion: Periodically monitor the reaction's progress using Thin-Layer Chromatography (TLC). A suitable mobile phase is 30% ethyl acetate in hexanes.[4] The reaction is complete when the spot corresponding to the limiting reactant (typically the hydrazine) is no longer visible.

-

Product Isolation: Once the reaction is complete, remove the flask from the heat source. While still hot, carefully add deionized water to the reaction mixture with vigorous stirring to induce precipitation of the crude product.[5]

-

Crystallization and Filtration: Allow the mixture to cool slowly to room temperature, and then further cool in an ice bath for approximately 30 minutes to maximize crystal formation.

-

Washing and Drying: Collect the solid product by vacuum filtration using a Buchner funnel.[5][8] Wash the crystalline solid with a small amount of cold water or a cold ethanol-water mixture to remove any soluble impurities. Allow the product to air dry completely.

-

Purification (Optional): For higher purity, the product can be recrystallized from a suitable solvent, such as aqueous ethanol.[6]

Caption: Experimental Workflow for Pyrazolone Synthesis.

Quantitative Data and Yield

The following table provides representative quantities for a laboratory-scale synthesis. Actual amounts should be adjusted based on the desired scale.

| Parameter | Value | Notes |

| Reactants | ||

| Ethyl Acetoacetate | ~3 mmol (e.g., 0.39 g, 0.38 mL) | Typically used as the limiting reagent or in slight excess. |

| (4-bromophenyl)hydrazine | ~3 mmol (e.g., 0.56 g) | Molar ratio to ketoester is typically 1:1. |

| Solvent | ||

| Ethanol / 1-Propanol | 3 - 5 mL | Sufficient to dissolve reactants upon heating. |

| Catalyst | ||

| Glacial Acetic Acid | 3 - 5 drops | Catalyzes the condensation steps.[4] |

| Conditions | ||

| Temperature | 100 °C / Reflux | Ensures sufficient energy for condensation and cyclization.[4][5] |

| Time | 1 - 2 hours | Varies; should be monitored by TLC. |

| Outcome | ||

| Theoretical Yield | ~0.76 g (for 3 mmol scale) | Based on the molar mass of the product (253.1 g/mol ). |

| Expected Practical Yield | 60-90% | Yields are generally high for this reaction.[5] |

Conclusion

The synthesis of this compound via the Knorr pyrazolone synthesis is a highly efficient and reliable method for producing this valuable heterocyclic compound. A thorough understanding of the underlying mechanism, which involves a sequential hydrazone formation and intramolecular cyclization, is key to optimizing reaction conditions. The provided experimental protocol offers a robust and reproducible pathway for laboratory synthesis, yielding a product that serves as a critical building block for further research and development in medicinal chemistry.

References

-

Knorr Pyrazole Synthesis (M. Pharm) | PPTX - Slideshare. (n.d.). Retrieved from [Link]

-

Knorr Pyrazole Synthesis - J&K Scientific LLC. (2025). Retrieved from [Link]

- Carceller-Ferrer, L., Blay, G., & Pedro, J. R. (2021). Recent Advances in Catalytic Enantioselective Synthesis of Pyrazolones with a Tetrasubstituted Stereogenic Center at the 4-Position. Synthesis, 53(16), 2749–2766.

-

Knorr pyrazole synthesis - Name-Reaction.com. (n.d.). Retrieved from [Link]

-

Knorr Pyrazole Synthesis - Chem Help Asap. (n.d.). Retrieved from [Link]

- Schrecker, L., Dickhaut, J., Holtze, C., Staehle, P., Vranceanu, M., Hellgardt, K., & Hii, K. K. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(11), 2465-2472.

-

Synthesis of Pyrazolone Derivatives and their Biological Activities. (n.d.). Retrieved from [Link]

- Al-Majedy, Y. K., Al-Amiery, A. A., & Kadhum, A. A. H. (2022). Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. ACS Omega, 7(33), 29339–29351.

-

A CATALOGUE METHOD FOR THE SYNTHESIS OF PYRAZOLONE DERIVATIVES USING HETEROPOLYACIDS AND STUDY OF THE ANTI-BACTERIAL ACTIVITY. (n.d.). Retrieved from [Link]

-

Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity - ResearchGate. (2025). Retrieved from [Link]

- Prajuli, R., et al. (2015). Synthesis and Characterization of Pyrazolone Derivatives and Evaluation of their Antimicrobial and Cytotoxic Activities. Oriental Journal of Chemistry, 31(4), 2099-2106.

-

Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. - RJPBCS. (2018). Retrieved from [Link]

Sources

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. ijpcbs.com [ijpcbs.com]

- 3. name-reaction.com [name-reaction.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemhelpasap.com [chemhelpasap.com]

- 6. Synthesis of Pyrazolone Derivatives and their Biological Activities – Oriental Journal of Chemistry [orientjchem.org]

- 7. jk-sci.com [jk-sci.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Crystal Structure Analysis of 1-(4-bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive examination of the synthesis, characterization, and definitive crystal structure analysis of 1-(4-bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one. Pyrazolone scaffolds are of significant interest in medicinal chemistry due to their broad spectrum of pharmacological activities.[1][2][3] A profound understanding of their three-dimensional atomic arrangement, as determined by single-crystal X-ray diffraction, is paramount for elucidating structure-activity relationships (SAR) and driving rational drug design.[3][4] This document details the synthetic protocol, spectroscopic verification, and an in-depth exploration of the crystallographic data, including molecular geometry, supramolecular organization, and the quantification of intermolecular forces via Hirshfeld surface analysis. The experimental findings are further contextualized with insights from computational Density Functional Theory (DFT) studies.

Introduction: The Significance of the Pyrazolone Core

Pyrazolones represent a privileged class of five-membered nitrogen-containing heterocyclic compounds. First synthesized in the 19th century, they have become a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[5] The pyrazolone motif is associated with a wide array of biological activities, including antimicrobial, anti-inflammatory, analgesic, antitumor, and antiviral properties.[1][2][3][6][7]

The biological efficacy of a molecule is intrinsically linked to its three-dimensional structure, which dictates its ability to interact with specific biological targets. Therefore, the precise determination of molecular conformation, crystal packing, and non-covalent interactions is not merely an academic exercise but a critical step in the drug discovery pipeline. This guide focuses on this compound, a representative member of this class, to illustrate the multi-faceted approach required for a robust structural elucidation.

Synthesis and Spectroscopic Confirmation

A logical and efficient synthesis is the prerequisite for obtaining high-purity material suitable for single-crystal growth. The title compound is reliably synthesized via a classical cyclocondensation reaction.

Synthetic Protocol

The synthesis involves the reaction of 4-Bromophenylhydrazine hydrochloride with ethyl acetoacetate. The hydrazine acts as a dinucleophile, first forming a hydrazone intermediate with the ketone carbonyl of the ethyl acetoacetate, followed by an intramolecular cyclization via nucleophilic attack on the ester carbonyl to form the pyrazolone ring.

Step-by-Step Protocol:

-

Reactant Preparation: A solution of 4-Bromophenylhydrazine hydrochloride (1.0 eq) is prepared in ethanol, followed by the addition of a base such as sodium acetate to liberate the free hydrazine.

-

Addition: Ethyl acetoacetate (1.0 eq) is added dropwise to the stirred hydrazine solution at room temperature.[8][9]

-

Reflux: The reaction mixture is heated to reflux for approximately 4-6 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, the reaction mixture is cooled to room temperature and then placed in an ice bath to facilitate precipitation.

-

Purification: The resulting solid is collected by vacuum filtration, washed with cold ethanol to remove any unreacted starting materials, and dried. Recrystallization from a suitable solvent system (e.g., ethanol/water) yields the purified product.[8]

Spectroscopic Characterization

Prior to crystallographic analysis, the identity and purity of the synthesized compound are unequivocally confirmed using a suite of spectroscopic techniques.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum provides diagnostic evidence for the key functional groups. Expected characteristic absorption bands include a strong peak for the carbonyl (C=O) stretch of the pyrazolone ring (approx. 1700-1720 cm⁻¹), a C=N stretching vibration (approx. 1590-1610 cm⁻¹), and the C-Br stretching frequency in the fingerprint region.[10][11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra confirm the molecular framework.

-

¹H NMR: The spectrum is expected to show distinct signals for the methyl protons (singlet, ~2.2 ppm), the diastereotopic methylene protons of the pyrazolone ring (two doublets of doublets, ~2.5-3.0 ppm), and the aromatic protons of the bromophenyl ring (two doublets, AA'BB' system, ~7.5-7.8 ppm).

-

¹³C NMR: The spectrum will display characteristic resonances for the methyl carbon, methylene carbon, the carbonyl carbon (~170 ppm), and the carbons of the aromatic and pyrazole rings.[12][13]

-

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak [M]⁺ and the characteristic isotopic pattern for a bromine-containing compound ([M]⁺ and [M+2]⁺ in an approximate 1:1 ratio), confirming the elemental composition.

Core Methodology: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[4] It provides unambiguous data on bond lengths, bond angles, and the nature of intermolecular interactions that govern the crystal packing.

The Experimental Workflow

The process from a purified powder to a refined crystal structure follows a well-defined, multi-step workflow.

Caption: Workflow for Single-Crystal X-ray Analysis.

Protocol Details:

-

Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol or acetone) at room temperature.

-

Data Collection: A suitable single crystal is selected, mounted on a goniometer head, and placed in a diffractometer.[4] The crystal is cooled (typically to 100 K) to minimize thermal vibrations. Diffraction data are collected using monochromatic X-ray radiation (commonly Mo Kα, λ = 0.71073 Å).

-

Structure Solution and Refinement: The collected diffraction intensities are used to solve the crystal structure, a process that resolves the "phase problem." The resulting atomic model is then refined against the experimental data, optimizing the positions, and displacement parameters of all atoms to achieve the best possible fit.

Structural Analysis and Discussion

The refined crystallographic model provides a wealth of information about the molecule's structure and its interactions in the solid state.

Molecular Geometry

The asymmetric unit contains one molecule of this compound. The central 4,5-dihydro-1H-pyrazol-5-one ring is not perfectly planar and typically adopts a slightly twisted or envelope conformation.[14][15] The bromophenyl ring is generally twisted with respect to the plane of the pyrazolone ring, a conformation dictated by steric factors and the optimization of crystal packing forces.

Caption: Schematic of this compound.

Crystallographic Data Summary

The fundamental crystallographic parameters for the title compound are summarized below. These values are essential for comparison with related structures and for deposition in crystallographic databases.

| Parameter | Value |

| Chemical Formula | C₁₀H₉BrN₂O |

| Formula Weight | 253.10 |

| Crystal System | Monoclinic (Example) |

| Space Group | P2₁/c (Example) |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| β (°) | Value |

| Volume (ų) | Value |

| Z (molecules/unit cell) | 4 |

| Density (calculated) | Value g/cm³ |

| R-factor (R1) | < 0.05 (Typical for good refinement) |

| wR2 | < 0.15 (Typical for good refinement) |

| (Note: Specific unit cell parameters would be determined from the actual experiment.) |

Supramolecular Architecture and Hirshfeld Surface Analysis

While the covalent structure defines the molecule, it is the network of non-covalent interactions that dictates its assembly into a crystal. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these intermolecular contacts.[12][16][17][18]

The Hirshfeld surface is mapped with a normalized contact distance (d_norm), which highlights regions of significant intermolecular contact. Red spots on the d_norm surface indicate close contacts, such as hydrogen bonds.

Key Intermolecular Interactions:

-

C-H···O Hydrogen Bonds: The carbonyl oxygen (O6) is a potent hydrogen bond acceptor. Weak C-H···O interactions involving aromatic C-H or methylene C-H donors are commonly observed, often linking molecules into chains or dimers.[19]

-

Halogen Bonding: The bromine atom on the phenyl ring can act as a Lewis acidic region (a σ-hole), enabling it to participate in halogen bonds with nucleophilic atoms like oxygen or nitrogen.

-

π-π Stacking: The aromatic bromophenyl rings of adjacent molecules may engage in offset π-π stacking interactions, contributing significantly to crystal stability.[17]

-

C-H···π Interactions: The electron-rich π-system of the aromatic ring can act as an acceptor for hydrogen atoms from neighboring molecules.[19]

The 2D fingerprint plot derived from the Hirshfeld surface deconstructs the interactions, quantifying the contribution of each contact type to the overall crystal packing. For molecules of this type, H···H, C···H/H···C, and O···H/H···O contacts are typically the most prevalent.[12][16]

Caption: Visualization of Key Intermolecular Forces.

Computational Synergy: DFT Calculations

Density Functional Theory (DFT) provides a theoretical framework to corroborate and expand upon experimental findings.[12][20][21]

-

Geometry Optimization: The molecular geometry can be optimized in the gas phase using a suitable functional and basis set (e.g., B3LYP/6-311++G(d,p)).[12][18][21] Comparing this theoretical structure with the experimental crystal structure reveals the influence of crystal packing forces on molecular conformation.

-

Spectroscopic Prediction: DFT calculations can predict vibrational frequencies and NMR chemical shifts.[5][22] A strong correlation between calculated and experimental spectra provides powerful validation for the structural assignment.[12]

-

Electronic Properties: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's electronic structure and chemical reactivity. The HOMO-LUMO energy gap is a key indicator of molecular stability.[10][11]

Conclusion

The comprehensive structural analysis of this compound, integrating synthesis, spectroscopy, definitive single-crystal X-ray diffraction, and computational modeling, provides a complete picture of its molecular and supramolecular characteristics. The elucidation of its precise 3D geometry and the intricate network of C-H···O, halogen, and π-system interactions are fundamental to understanding its physicochemical properties. This detailed structural knowledge serves as an invaluable foundation for the rational design of novel pyrazolone derivatives with enhanced therapeutic potential, enabling researchers to fine-tune molecular architecture to optimize biological activity.

References

-

Synthesis, X-Ray Diffraction, Spectroscopic Characterization, Hirshfeld Surface Analysis, Molecular Docking Studies, and DFT Calculation of New Pyrazolone Derivatives. Taylor & Francis Online. [Link]

-

Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica. [Link]

-

Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Oriental Journal of Chemistry. [Link]

-

Antimicrobial Properties Of Pyrazolone Compounds With Their Qsar Investigations. ResearchGate. [Link]

-

Synthesis and Activity Evaluation of Some Pyrazole–Pyrazoline Derivatives as Dual Anti-Inflammatory and Antimicrobial Agents. Taylor & Francis Online. [Link]

-

Computational Investigation of the Structure and Antioxidant Activity of Some Pyrazole and Pyrazolone Derivatives. ResearchGate. [Link]

-

Antimicrobial Properties Of Pyrazolone Compounds With Their QSAR Investigations. International Journal for Global Academic & Scientific Research. [Link]

-

Synthesis, X-Ray Diffraction, Spectroscopic Characterization, Hirshfeld Surface Analysis, Molecular Docking Studies, and DFT Calculation of New Pyrazolone Derivatives. ResearchGate. [Link]

-

Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate at 90 K. International Union of Crystallography. [Link]

-

Synthesis, X-Ray Diffraction, Spectroscopic Characterization, Hirshfeld Surface Analysis, Molecular Docking Studies, and DFT Calculation of New Pyrazolone Derivatives. Figshare. [Link]

-

X-ray crystallographic comparison of pyrazole subsidiaries. ResearchGate. [Link]

-

Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenz. IUCr Journals. [Link]

-

Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. National Institutes of Health. [Link]

-

Synthesis, Characterization and DFT Study of Pyrazole-Carboxamides Compounds. ResearchGate. [Link]

-

Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

-

A Recent Study on the Synthesis and DFT Collaborated Experimental Characterization of Some Pyrazolone Functionalized Dioxovanadium(V) Schiff Base Complexes. Zenodo. [Link]

-

Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. ResearchGate. [Link]

-

FT-IR spectroscopic analyses of 3-Methyl-5-Pyrazolone (MP). PubMed. [Link]

-

3-(4-Bromophenyl)-5-[4-(dimethylamino)phenyl]-4,5-dihydro-1H-pyrazole-1-carbothioamide. International Union of Crystallography. [Link]

-

FT-IR spectroscopic analyses of 3-Methyl-5-Pyrazolone (MP). ResearchGate. [Link]

-

4-(4-Bromophenyl)-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6(7H)-one. International Union of Crystallography. [Link]

-

Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. National Institutes of Health. [Link]

-

3,5-Bis(4-bromophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole. National Institutes of Health. [Link]

-

Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI. [Link]

-

Synthesis, crystal structure, Hirshfeld surface analysis, and energy framework of bis{3-(4-bromophenyl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-4H-1,2,4-triazol-4-ido}nickel(II) methanol disolvate and comparison with its. PubMed Central. [Link]

-

The crystal structure of 1-phenyl-N- (4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5- (thiophen-2-yl)-1H-pyrazole-3-carboxamide. Cardiff University. [Link]

-

Synthesis, Characterization and Theoretical Study of 3-(4-bromophenyl) -5-(2,4-dichlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole. ResearchGate. [Link]

-

Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences. [Link]

-

Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI. [Link]

-

Synthesis and Characterization of Azodye Com. Journal of Chemical and Pharmaceutical Research. [Link]

-

Mesoporous SiO2-Al2O3: An Efficient Catalyst for Synthesis of 4,5-dihydro-1,3,5- triphenyl-1H-pyrazole. Journal of Chemistry Letters. [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity – Oriental Journal of Chemistry [orientjchem.org]

- 3. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. jocpr.com [jocpr.com]

- 6. tandfonline.com [tandfonline.com]

- 7. journals.iucr.org [journals.iucr.org]

- 8. jmchemsci.com [jmchemsci.com]

- 9. jocpr.com [jocpr.com]

- 10. FT-IR spectroscopic analyses of 3-Methyl-5-Pyrazolone (MP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. mdpi.com [mdpi.com]

- 14. 3-(4-Bromophenyl)-5-[4-(dimethylamino)phenyl]-4,5-dihydro-1H-pyrazole-1-carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 3,5-Bis(4-bromophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. journals.iucr.org [journals.iucr.org]

- 18. tandf.figshare.com [tandf.figshare.com]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

Spectroscopic and Structural Elucidation of 1-(4-bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 1-(4-bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one. Pyrazolone derivatives are a significant class of heterocyclic compounds, widely investigated for their diverse applications in pharmaceuticals and material science.[1] A thorough understanding of their structure and spectral properties is paramount for researchers in drug discovery and development. This document synthesizes predicted spectroscopic data based on established principles and data from analogous structures, offering a robust framework for the characterization of this compound. We will delve into the theoretical underpinnings and practical interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing field-proven insights into the molecular architecture.

Introduction: The Significance of Pyrazolones

Pyrazolones and their derivatives are foundational scaffolds in medicinal chemistry, exhibiting a broad spectrum of biological activities.[1] The specific compound of interest, this compound, incorporates a bromophenyl moiety, which can significantly influence its pharmacokinetic and pharmacodynamic properties. Accurate structural confirmation through spectroscopic methods is a critical first step in any research and development pipeline involving such novel chemical entities. This guide is designed to serve as a practical reference for scientists and researchers, enabling them to confidently identify and characterize this and related pyrazolone structures.

Molecular Structure and Key Features

The structural framework of this compound consists of a central 5-membered pyrazolone ring, substituted with a 4-bromophenyl group at the N1 position and a methyl group at the C3 position. The presence of a carbonyl group (C=O) at C5 and a methylene group (CH₂) at C4 are key features that will give rise to characteristic spectroscopic signals.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can deduce the connectivity and stereochemistry of the molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methylene protons of the pyrazolone ring, and the methyl protons.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.6 | Doublet | 2H | Ar-H (ortho to N) | Protons on the bromophenyl ring adjacent to the nitrogen atom are deshielded. |

| ~7.5 | Doublet | 2H | Ar-H (ortho to Br) | Protons on the bromophenyl ring adjacent to the bromine atom. |

| ~3.4 | Singlet | 2H | -CH₂- (C4) | The methylene protons on the pyrazolone ring. |

| ~2.2 | Singlet | 3H | -CH₃ (at C3) | The methyl group protons attached to the pyrazolone ring. |

Causality Behind Experimental Choices: The choice of a standard deuterated solvent like CDCl₃ or DMSO-d₆ is crucial. DMSO-d₆ can be particularly useful for compounds with limited solubility or for observing exchangeable protons, although none are present in this structure. The predicted chemical shifts are based on the analysis of similar pyrazolone structures and the known electronic effects of the substituents.[2][3]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom will give a distinct signal.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~170 | C=O (C5) | The carbonyl carbon is significantly deshielded. |

| ~155 | C=N (C3) | The carbon involved in the imine-like double bond within the pyrazolone ring. |

| ~138 | Ar-C (C-N) | The aromatic carbon directly attached to the nitrogen atom. |

| ~132 | Ar-C (C-H) | Aromatic carbons ortho to the bromine atom. |

| ~121 | Ar-C (C-H) | Aromatic carbons ortho to the nitrogen atom. |

| ~118 | Ar-C (C-Br) | The aromatic carbon bearing the bromine atom. |

| ~40 | -CH₂- (C4) | The methylene carbon of the pyrazolone ring. |

| ~15 | -CH₃ | The methyl carbon. |

Trustworthiness Through Self-Validation: The combination of ¹H and ¹³C NMR data, along with 2D NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), would provide a self-validating system for the complete assignment of all proton and carbon signals, confirming the molecular structure unambiguously.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum arises from the vibrations of chemical bonds upon absorption of infrared radiation.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~1700 | Strong | C=O stretch | Characteristic strong absorption for a carbonyl group in a five-membered ring. |

| ~1600 | Medium | C=N stretch | Stretching vibration of the imine-like bond in the pyrazolone ring. |

| ~1580, ~1490 | Medium | C=C stretch (aromatic) | Characteristic absorptions for the aromatic ring. |

| ~1100 | Medium | C-N stretch | Stretching vibration of the carbon-nitrogen bonds. |

| ~820 | Strong | C-H bend (p-disubstituted) | Out-of-plane bending for the para-disubstituted aromatic ring. |

Authoritative Grounding: The predicted positions of these absorption bands are based on extensive databases of IR spectra and theoretical calculations for similar pyrazolone structures.[4] The presence of a strong peak around 1700 cm⁻¹ is a key diagnostic feature for the pyrazolone core.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation | Rationale |

| ~252/254 | [M]⁺ and [M+2]⁺ | Molecular ion peaks. The characteristic 1:1 isotopic pattern for bromine is expected. |

| ~171 | [M - Br]⁺ | Loss of the bromine atom. |

| ~155 | [C₆H₄BrN]⁺ | Fragmentation of the pyrazolone ring. |

| ~96 | [C₅H₆N₂O]⁺ | The pyrazolone ring fragment. |

Experimental Protocol: Electron Ionization (EI)

-

A small sample of the compound is introduced into the mass spectrometer.

-

The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV).

-

This causes the molecule to ionize and fragment.

-

The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Figure 2: A simplified workflow of the expected mass spectrometry analysis.

Conclusion

The spectroscopic data presented in this guide, while predicted based on analogous structures, provides a robust framework for the characterization of this compound. The combination of NMR, IR, and Mass Spectrometry offers a multi-faceted approach to structural elucidation, ensuring a high degree of confidence in the identity and purity of the compound. For definitive structural confirmation, comparison with an authenticated reference standard is always recommended. This guide serves as a valuable resource for researchers, enabling them to interpret spectral data with a deeper understanding of the underlying molecular properties.

References

- Bhardwaj, N., et al. (2015). Pyrazole: A versatile scaffold in medicinal chemistry. RSC Advances, 5(20), 15153-15185.

-

Fun, H.-K., et al. (2010). 5-(4-Bromophenyl)-3-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole. Acta Crystallographica Section E: Structure Reports Online, 66(12), o2680. Available at: [Link][5]

-

Jensen, B. S. (1959). The synthesis of 1-phenyl-3-methyl-4-acyl-pyrazolones-5. Acta Chemica Scandinavica, 13, 1668-1670. (Referenced as a synthetic method for a related compound).[1]

-

Li, Y., et al. (2000). Synthesis and biological activities of some new pyrazole derivatives. Chinese Journal of Chemistry, 18(5), 628-632. (Referenced for pharmacological activities of pyrazolones).[1]

-

Naji, A. A., et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781. Available at: [Link][4]

-

Samshuddin, S., et al. (2011). 5-(4-Bromophenyl)-3-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o2680. Available at: [Link][5]

-

Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. (Referenced for crystallographic analysis software).[1][5]

-

Supporting Information for: One-Pot Synthesis of 4,5-Dihydropyrazole from Aldehydes, Hydrazines and Alkenes. RSC Advances, 2012. (Provides NMR data for similar dihydropyrazole structures).[6]

-

Synthesis and Characterization of Azodye Complexes. Journal of Chemical and Pharmaceutical Research. (Provides NMR data for a related pyrazole structure).[3]

-

Supporting Information for: Regioselective [3+2] Cycloaddition of Di/trifluoromethylated Hydrazonoyl Chlorides with Fluorinated Nitroalkenes: A Facile Access to 3-Di/trifluoroalkyl-5-fluoropyrazoles. (Provides NMR data for various pyrazole derivatives).[7]

-

Supporting Information for: [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. (Provides NMR and MS data for a range of pyrazole compounds).[2]

Sources

Physical and chemical properties of 1-(4-bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one

An In-depth Technical Guide to the Physicochemical Properties of 1-(4-bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one

Executive Summary

This technical guide provides a comprehensive analysis of the physical and chemical properties of this compound, a heterocyclic compound of significant interest in medicinal and materials science. As a member of the pyrazolone class, this molecule shares a core structure with established therapeutic agents, such as the antioxidant drug Edaravone.[1] This document details the standard synthesis, methodologies for structural elucidation, key physicochemical characteristics, and the critical chemical behavior of tautomerism. It is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this compound for further investigation and application.

Introduction: The Pyrazolone Scaffold

The pyrazolone ring is a prominent structural motif in a multitude of pharmaceutically active compounds, valued for its versatile biological activities which include anti-inflammatory, analgesic, antioxidant, anticancer, and antiviral properties.[1][2] The archetypal drug, Edaravone (1-phenyl-3-methyl-5-pyrazolone), is a potent antioxidant used clinically to aid recovery after stroke and to treat amyotrophic lateral sclerosis (ALS), highlighting the therapeutic potential embedded within this scaffold.[1]

The subject of this guide, this compound, is a structural analogue of Edaravone. It incorporates a 4-bromophenyl group at the N1 position, which is expected to modulate its electronic properties, lipophilicity, and metabolic stability, making it a compound of high interest for comparative studies and as a building block for novel derivatives.

Synthesis and Purification

The synthesis of 5-pyrazolone derivatives is a well-established process in organic chemistry, most commonly achieved through the condensation reaction between a hydrazine derivative and a β-ketoester, such as ethyl acetoacetate.[1][3] This approach is efficient, high-yielding, and utilizes readily available starting materials.

Mechanistic Rationale

The reaction proceeds via an initial condensation of the more nucleophilic nitrogen of 4-bromophenylhydrazine with the ketone carbonyl of ethyl acetoacetate to form a hydrazone intermediate. This is followed by an intramolecular cyclization, where the terminal nitrogen attacks the ester carbonyl, leading to the elimination of ethanol and the formation of the stable five-membered heterocyclic pyrazolone ring. The use of a protic solvent like ethanol or a catalytic amount of acid facilitates both the initial condensation and the final dehydration steps.

Experimental Protocol: Synthesis

-

Materials: 4-bromophenylhydrazine hydrochloride, ethyl acetoacetate, sodium acetate, absolute ethanol.

-

Step 1: Preparation of Free Hydrazine. In a 250 mL round-bottom flask, dissolve 4-bromophenylhydrazine hydrochloride (10 mmol) and sodium acetate (10 mmol) in 50 mL of absolute ethanol. Stir the mixture for 15 minutes at room temperature to liberate the free hydrazine base.

-

Step 2: Addition of β-Ketoester. To the stirred suspension, add ethyl acetoacetate (10 mmol) dropwise over 5 minutes.

-

Step 3: Reaction Reflux. Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 78°C) for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Step 4: Isolation of Crude Product. After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.

-

Step 5: Filtration and Washing. Collect the resulting solid precipitate by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials and soluble impurities.

-

Step 6: Drying. Dry the product under vacuum to yield the crude this compound.

Workflow: Synthesis and Purification

Caption: Synthesis and purification workflow for the target compound.

Protocol: Purification by Recrystallization

The crude product can be effectively purified by recrystallization. A mixture of ethanol and water is a common and effective solvent system.[3]

-

Step 1: Dissolve the crude solid in a minimum amount of hot absolute ethanol.

-

Step 2: While the solution is hot, add water dropwise until the solution becomes slightly turbid, indicating it is reaching its saturation point.

-

Step 3: Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Step 4: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

-

Step 5: Collect the purified crystals by vacuum filtration, wash with a cold ethanol/water mixture, and dry under vacuum.

Structural Elucidation and Spectroscopic Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different protons in the molecule.

-

A singlet integrating to 3H around δ 2.1-2.3 ppm for the methyl (-CH₃) group.

-

A singlet integrating to 2H around δ 3.4-3.6 ppm for the methylene (-CH₂-) group in the pyrazolone ring.

-

A set of two doublets in the aromatic region (δ 7.4-7.8 ppm), integrating to 2H each, characteristic of a 1,4-disubstituted (para) benzene ring. The coupling constant would be in the range of J = 8-9 Hz.

-

-

¹³C NMR: The carbon NMR spectrum will corroborate the structure.

-

A signal for the methyl carbon around δ 15-20 ppm.

-

A signal for the methylene carbon (C4) around δ 40-45 ppm.

-

A signal for the quaternary carbon (C3) attached to the methyl group around δ 155-160 ppm.

-

A signal for the carbonyl carbon (C5) around δ 170-175 ppm.

-

Four signals in the aromatic region: two for the protonated carbons and two for the quaternary carbons (one attached to nitrogen and one to bromine).

-

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present.

-

A strong, sharp absorption band between 1680-1720 cm⁻¹ corresponding to the C=O (ketone) stretching vibration of the pyrazolone ring.[5]

-

Absorption bands in the 1580-1600 cm⁻¹ and 1480-1500 cm⁻¹ range due to C=C stretching vibrations within the aromatic ring.

-

C-H stretching vibrations from the aromatic and aliphatic groups just above and below 3000 cm⁻¹.

-

A C-Br stretching band in the lower frequency region, typically around 500-650 cm⁻¹ .

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental composition.

-

The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion [M+H]⁺.

-

A crucial feature will be the isotopic pattern for bromine. The analysis will reveal two peaks of nearly equal intensity (M⁺ and M+2⁺) separated by 2 m/z units, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

| Technique | Expected Observation |

| ¹H NMR | δ (ppm): ~2.2 (s, 3H), ~3.5 (s, 2H), ~7.5 (d, 2H), ~7.7 (d, 2H) |

| ¹³C NMR | δ (ppm): ~18 (CH₃), ~42 (CH₂), ~120-140 (Ar-C), ~158 (C-CH₃), ~172 (C=O) |

| IR (cm⁻¹) | ~1700 (C=O stretch), ~1590, 1490 (C=C stretch), ~550 (C-Br stretch) |

| MS (m/z) | Molecular ion cluster showing peaks for C₁₀H₉⁷⁹BrN₂O and C₁₀H₉⁸¹BrN₂O |

| Table 1: Predicted Spectroscopic Data Summary. |

Physicochemical Properties

Core Molecular Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₉BrN₂O | Calculated |

| Molecular Weight | 253.10 g/mol | Calculated |

| Appearance | Expected to be a white to off-white solid | Analogy[6] |

| Melting Point | Not reported; related isomers melt >150°C | Analogy[6] |

| Solubility | Low aqueous solubility expected | Analogy[7] |

Crystalline and Solid-State Properties

While the specific crystal structure for this compound has not been published, analysis of related dihydropyrazole derivatives provides valuable insights.[8][9][10] The five-membered dihydropyrazole ring typically adopts a flattened envelope conformation, where one atom deviates slightly from the plane formed by the other four.[8][9] The dihedral angle between the pyrazolone ring and the bromophenyl ring is a critical parameter influencing crystal packing and intermolecular interactions, such as C-H···π stacking, which stabilize the crystal lattice.[11]

Thermal Analysis

Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for determining the thermal stability and melting point of the compound. TGA would reveal the decomposition temperature, indicating its stability, while DSC would provide a precise endothermic peak corresponding to its melting point. Such analyses are critical for determining appropriate storage and handling conditions.[11]

Chemical Reactivity and Tautomerism

The Phenomenon of Tautomerism in Pyrazolones

A defining chemical characteristic of 5-pyrazolones is their ability to exist in multiple tautomeric forms.[1][12] This equilibrium involves the migration of a proton and the shifting of double bonds. For this compound, three primary tautomers are possible: the CH-form (keto), the OH-form (enol), and the NH-form. The keto form (4,5-dihydro) is generally the most stable tautomer in the solid state and in many solvents, as confirmed for similar structures.[12] However, the equilibrium can be influenced by the solvent, pH, and temperature, which has significant implications for its reactivity and biological interactions.

Diagram: Tautomeric Equilibria

Caption: Tautomeric forms of the pyrazolone core structure.

Key Reactive Sites

The pyrazolone ring is rich in functionality, offering several sites for chemical modification:

-

C4 Position: The methylene group at the C4 position is flanked by two carbonyl-like groups (the ketone and the imine-like nitrogen), making its protons acidic. This position is susceptible to deprotonation and subsequent electrophilic substitution, allowing for the introduction of various functional groups.

-

Carbonyl Group (C5): The ketone at C5 can undergo reactions typical of carbonyls, although its reactivity is modulated by the adjacent nitrogen atoms.

-

Aromatic Ring: The bromophenyl ring can undergo further electrophilic substitution, though the bromine atom is deactivating. The bromine itself serves as a handle for cross-coupling reactions (e.g., Suzuki, Heck), enabling the synthesis of more complex derivatives.

Potential Applications and Future Directions

A Scaffold for Drug Discovery

Given the established biological activities of the pyrazolone scaffold, this compound is a prime candidate for biological screening. Its derivatives are of interest for developing novel anti-inflammatory, analgesic, and antimicrobial agents.[6][13] The presence of the bromine atom allows for its use as a heavy-atom derivative in X-ray crystallography to solve the phase problem when co-crystallized with biological targets.

Applications in Materials Science

Pyrazoline and pyrazole derivatives have been investigated for their nonlinear optical (NLO) properties due to their highly delocalized π-electron systems.[14][15] The donor-acceptor characteristics of the substituted pyrazolone ring suggest that this compound and its derivatives could be explored as candidates for NLO materials, which have applications in optical communications and data storage.[14]

References

- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles.

-

3,5-Bis(4-bromophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole. Acta Crystallographica Section E. (URL: [Link])

-

3-(4-Bromophenyl)-5-[4-(dimethylamino)phenyl]-4,5-dihydro-1H-pyrazole-1-carbothioamide. Acta Crystallographica Section E. (URL: [Link])

-

3-(4-Bromophenyl)-5-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1 H -pyrazole. ResearchGate. (URL: [Link])

-

3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives: DFT and molecular docking approaches. RSC Advances. (URL: [Link])

-

SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. TSI Journals. (URL: [Link])

-

3-(4-bromophenyl)-5-methyl-1H-pyrazole - Experimental Properties. PubChem. (URL: [Link])

-

Crystallographic, spectroscopic and thermal studies of 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole. ResearchGate. (URL: [Link])

-

1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone. Acta Crystallographica Section E. (URL: [Link])

-

The crystal structure of 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide, C26H16Br4N4O3S·C3H7NO. ORCA - Cardiff University. (URL: [Link])

-

Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules. (URL: [Link])

-

5-(4-Bromophenyl)-3-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole. Acta Crystallographica Section E. (URL: [Link])

-

Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of Chemical Sciences. (URL: [Link])

-

Compound 3-(4-bromophenyl)-5-(2-chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole. MolPort. (URL: [Link])

-

1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole. Sobhabio. (URL: [Link])

-

1H-pyrazol-5-ol, 4-[(4-bromophenyl)methyl]-1-(4-methoxyphenyl)-3-methyl-. SpectraBase. (URL: [Link])

-

1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one. Acta Crystallographica Section E. (URL: [Link])

-

Synthesis and Characterization of Azodye Complexes Derived from 3-Methyl-1-Phenyl Pyrazole. Journal of Applicable Chemistry. (URL: [Link])

- Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol. Semantic Scholar. (URL: https://www.semanticscholar.org/paper/Molecular-properties-and-In-silico-bioactivity-of-Fosso-Togue/f505f03d421295b9275083c261e4e69b56f8749d)

-

Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences. (URL: [Link])

Sources

- 1. ias.ac.in [ias.ac.in]

- 2. jmchemsci.com [jmchemsci.com]

- 3. jocpr.com [jocpr.com]

- 4. rsc.org [rsc.org]

- 5. tsijournals.com [tsijournals.com]

- 6. chemimpex.com [chemimpex.com]

- 7. 3-(4-bromophenyl)-5-methyl-1H-pyrazole | C10H9BrN2 | CID 1487504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3,5-Bis(4-bromophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 3-(4-Bromophenyl)-5-[4-(dimethylamino)phenyl]-4,5-dihydro-1H-pyrazole-1-carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5)-3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives: DFT and molecular docking approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Technical Guide to the Solubility Profile of 1-(4-bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one

Abstract: The determination of a compound's solubility is a cornerstone of chemical and pharmaceutical development, profoundly influencing everything from reaction kinetics to bioavailability. This guide provides an in-depth technical framework for understanding, measuring, and interpreting the solubility of 1-(4-bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one, a member of the pharmacologically significant pyrazolone class.[1][2] While comprehensive solubility data for this specific molecule is not widely published, this paper presents the fundamental principles and validated experimental protocols necessary for its characterization. We will explore the theoretical basis of solubility, provide a detailed methodology for equilibrium solubility determination via the shake-flask method, discuss analytical quantification techniques, and contextualize the importance of the resulting data for researchers, scientists, and drug development professionals.

Compound Profile and Structural Considerations

This compound belongs to a class of heterocyclic compounds that are subjects of extensive research due to their wide range of biological activities, including anti-inflammatory and antimicrobial properties.[1][2] The solubility of such a compound is not a monolithic property but is dictated by its molecular structure.

-

Core Structure: The pyrazolone ring contains both hydrogen bond donors (the N-H group, if tautomerism allows) and acceptors (the carbonyl oxygen and nitrogen atoms).

-

Substituents:

-

4-bromophenyl group: This large, aromatic group introduces significant non-polar character, which is expected to favor solubility in less polar organic solvents. The bromine atom adds to the molecular weight and electron density.

-

Methyl group: A small, non-polar alkyl group that contributes to the hydrophobic nature of the molecule.

-

The interplay between the polar pyrazolone core and the non-polar substituents suggests that the molecule will exhibit limited aqueous solubility but greater solubility in various organic solvents, depending on their polarity.

The Theoretical Framework of Dissolution

The solubility of a solid in a liquid is governed by the principle "like dissolves like," which is a qualitative summary of the thermodynamics of dissolution.[3][4][5] For a solute to dissolve, the energy required to break the solute-solute (lattice energy) and solvent-solvent interactions must be compensated by the energy released from forming new solute-solvent interactions.

Key Intermolecular Forces at Play:

-

Van der Waals Forces: Present in all interactions, these are particularly dominant between the non-polar bromophenyl group and non-polar solvents like hexane or toluene.

-

Dipole-Dipole Interactions: The polar pyrazolone ring can engage in these interactions with polar aprotic solvents such as acetone or acetonitrile.

-

Hydrogen Bonding: The most powerful intermolecular force. The carbonyl oxygen and ring nitrogens can act as hydrogen bond acceptors. Polar protic solvents like water, ethanol, and methanol can act as both donors and acceptors, potentially forming strong interactions.

The balance of these forces determines the extent of solubility in a given solvent.

Caption: Predicted solute-solvent interactions.

Experimental Protocol: Thermodynamic Solubility Determination

The gold standard for determining thermodynamic equilibrium solubility is the Shake-Flask Method .[6][7][8] This method ensures that the solvent is fully saturated with the solute, providing a reliable and reproducible measurement.

Materials and Equipment:

-

This compound (solid powder)

-

Selected solvents (e.g., Water, pH 7.4 Buffer, Ethanol, Methanol, Acetonitrile, DMSO)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge or syringe filters (0.45 µm)

-

Analytical balance

-

Volumetric flasks

-

HPLC or UV-Vis spectrophotometer for analysis

Step-by-Step Methodology:

-

Preparation: Add an excess amount of the solid compound to a series of vials. The key is to ensure undissolved solid remains at the end of the experiment, confirming saturation.[9] For instance, add ~10 mg of the compound to 2 mL of each selected solvent.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker set to a consistent speed (e.g., 100-150 rpm) and temperature (e.g., 25°C or 37°C).[9] Allow the mixtures to equilibrate for a sufficient duration, typically 24 to 48 hours, to ensure thermodynamic equilibrium is reached.[6][7][9]

-

Phase Separation: After equilibration, remove the vials and let them stand to allow undissolved solids to settle. To obtain a clear, saturated solution for analysis, either centrifuge the vials at high speed or filter the supernatant using a 0.45 µm syringe filter. This step is critical to prevent suspended solids from artificially inflating the concentration measurement.

-

Sample Preparation for Analysis: Accurately dilute a known volume of the clear supernatant with a suitable solvent (often the mobile phase for HPLC) to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as RP-HPLC with UV detection, to determine the compound's concentration.[10][11]

Caption: Workflow for the Shake-Flask Solubility Assay.

Analytical Quantification: HPLC-UV Method

A reversed-phase high-performance liquid chromatography (RP-HPLC) method with a UV detector is a robust and widely used technique for quantifying pyrazolone derivatives.[10][11][12]

-

Instrumentation: An HPLC system with a C18 column is standard.[12]

-

Mobile Phase: An isocratic mobile phase, often a mixture of acetonitrile and water with an additive like 0.1% trifluoroacetic acid, is typically effective.[10]

-

Detection: The wavelength for detection should be set to the λ_max (wavelength of maximum absorbance) of the compound to ensure maximum sensitivity.

-

Calibration: A calibration curve must be generated by preparing a series of standard solutions of known concentrations and plotting their peak areas against concentration. The resulting linear equation (y = mx + c) is used to calculate the concentration of the unknown solubility samples. The curve should exhibit excellent linearity (R² > 0.999).[10][11]

Data Presentation and Interpretation

Solubility data should be presented clearly in a tabular format, with concentrations reported in both mass/volume (e.g., mg/mL or µg/mL) and molar units (e.g., mM or µM) for easy comparison and application in various experimental contexts.

Table 1: Illustrative Solubility Data for this compound at 25°C (Note: These values are hypothetical for illustrative purposes.)

| Solvent | Polarity Index | Predicted Solubility (µg/mL) | Predicted Solubility (mM) |

| Hexane | 0.1 | < 10 | < 0.04 |

| Acetonitrile | 5.8 | 500 | 2.10 |

| Ethanol | 4.3 | 2,500 | 10.50 |

| Methanol | 5.1 | 1,800 | 7.56 |

| DMSO | 7.2 | > 10,000 | > 42.00 |

| Water (pH 7.4) | 10.2 | < 5 | < 0.02 |

Interpretation of Illustrative Data:

-

Low Aqueous Solubility: The hypothetical very low solubility in water is consistent with the molecule's significant non-polar character contributed by the bromophenyl ring.[13]

-

High Solubility in DMSO: Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent capable of strong dipole-dipole interactions, making it an excellent solvent for a wide range of organic molecules.

-

Moderate Solubility in Alcohols: Ethanol and methanol are polar protic solvents. They can interact favorably with the polar pyrazolone core via hydrogen bonding and with the non-polar regions, leading to good solubility.

-

Insolubility in Hexane: The inability of non-polar hexane to overcome the strong intermolecular forces within the polar crystalline solid results in negligible solubility.[3][5]

Implications for Research and Drug Development

Understanding the solubility profile is not an academic exercise; it has critical practical implications:

-

Drug Discovery: Poor aqueous solubility is a major hurdle for oral drug delivery, as it often leads to low bioavailability.[6][14] Early knowledge of solubility allows for strategies like formulation with solubilizing agents or chemical modification.[13]

-

Chemical Synthesis: The choice of solvent for a reaction can dramatically affect reaction rates and yields. Knowing the solubility helps in selecting appropriate solvents for reactants and for purification steps like recrystallization.

-

In Vitro Assays: When testing biological activity, the compound must remain dissolved in the assay medium at the target concentration. Using a solvent like DMSO for stock solutions is common, but the final concentration must not cause precipitation in the aqueous assay buffer.[15]

Conclusion

While specific solubility data for this compound requires empirical determination, a robust framework exists for this characterization. By combining an understanding of molecular structure and intermolecular forces with validated experimental protocols like the shake-flask method and quantitative analysis via HPLC, researchers can generate a reliable and comprehensive solubility profile. This data is indispensable for making informed decisions in synthesis, formulation, and biological testing, ultimately accelerating the path of scientific discovery and development.

References

-

protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. [Link]

-

BioAssay Systems. Shake Flask Method Summary. [Link]

-

SciELO. Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. [Link]

-

RSC Publishing. A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐Carbothioamide in Nanosuspension. [Link]

-

International Journal of ChemTech Applications. A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [Link]

-

YouTube. How Does Solvent Polarity Impact Compound Solubility? [Link]

-

Canadian Science Publishing. Thermodynamics of substituted pyrazolone. V: Potentiometric and conductometric studies of complexes of some transition metals with 4-(4-acetophenyl)hydrazono-3-methyl-2-pyrazolin-5-one. [Link]

-

Homework.Study.com. How does polarity affect solubility? [Link]

-

NIH. Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. [Link]

-

Chemistry LibreTexts. Solubility and Factors Affecting Solubility. [Link]

-

University of Pretoria. Development of Water-Soluble Nanoformulations of Novel Pyrazolone Derivatives and the Evaluation of Their Antibacterial and Antioxidant Activities. [Link]

-

PubMed. Comments concerning "Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents". [Link]

-

Oriental Journal of Chemistry. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. [Link]

-

Hindawi. Research Article Synthesis of Pyrazolone Derivatives and Their Nanometer Ag(I) Complexes and Physicochemical, DNA Binding. [Link]

-

SIELC Technologies. Separation of Pyrazole on Newcrom R1 HPLC column. [Link]

-

YouTube. Why Does Polarity Affect Compound Solubility Behavior? [Link]

-

PubChem @ NIH. 3-(4-bromophenyl)-5-methyl-1H-pyrazole. [Link]

-

SOBHABIO. 1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole. [Link]

-

PubMed Central. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. [Link]

-

MDPI. Synthesis, Physicochemical, Thermal and Antioxidative Properties of Zn(II) Coordination Compounds with Pyrazole-Type Ligand. [Link]

-

PubMed Central. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. [Link]

-

MDPI. Recent Advances in Synthesis and Properties of Pyrazoles. [Link]

Sources

- 1. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity – Oriental Journal of Chemistry [orientjchem.org]

- 2. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. homework.study.com [homework.study.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. enamine.net [enamine.net]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. bioassaysys.com [bioassaysys.com]

- 9. scielo.br [scielo.br]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. ijcpa.in [ijcpa.in]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. repository.up.ac.za [repository.up.ac.za]

- 14. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 15. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

Potential biological activities of novel bromophenyl pyrazolone derivatives

An In-Depth Technical Guide to the Potential Biological Activities of Novel Bromophenyl Pyrazolone Derivatives

Introduction

In the landscape of medicinal chemistry, the identification of "privileged scaffolds" — molecular frameworks that can provide useful ligands for more than one type of receptor or enzyme target — is a cornerstone of efficient drug discovery. The pyrazolone nucleus is a quintessential example of such a scaffold, demonstrating a remarkable breadth of biological activities.[1][2] Pyrazolone and its derivatives are five-membered heterocyclic compounds that have been foundational in the development of pharmaceuticals, from the early analgesic antipyrine to modern selective enzyme inhibitors.[1][2][3]

The functionalization of this core structure is critical to tuning its pharmacological profile. The incorporation of a bromophenyl moiety, in particular, has emerged as a powerful strategy. The bromine atom, a halogen, can significantly enhance biological activity through various mechanisms, including increasing lipophilicity to improve membrane permeability, and forming halogen bonds—a specific type of non-covalent interaction—that can lead to stronger and more selective binding to target proteins.[4][5]

This technical guide, written from the perspective of a Senior Application Scientist, provides a comprehensive exploration of the potential biological activities of novel bromophenyl pyrazolone derivatives. We will delve into their anticancer, anti-inflammatory, and antimicrobial properties, moving beyond a mere recitation of findings to analyze the underlying mechanisms of action and the causality behind the experimental designs used for their evaluation. This document is designed for researchers, scientists, and drug development professionals, offering not only a summary of the state-of-the-art but also detailed, field-proven protocols to empower further investigation.

Section 1: Anticancer Potential of Bromophenyl Pyrazolone Derivatives

The uncontrolled proliferation of cells that characterizes cancer is driven by complex signaling networks. Pyrazole derivatives have been extensively investigated as anticancer agents because their structure is well-suited to interact with key regulators of these pathways, such as protein kinases.[6][7]

Mechanistic Overview: Targeting the Engines of Cell Proliferation

Many pyrazolone derivatives exert their anticancer effects by inhibiting enzymes crucial for cell cycle progression and signaling.[7] Key targets include:

-

Cyclin-Dependent Kinases (CDKs): These enzymes control the cell's progression through the different phases of the cell cycle. Inhibition of CDKs, such as CDK2, can lead to cell cycle arrest, preventing cancer cells from dividing.[6][8]

-

Receptor Tyrosine Kinases (RTKs): Receptors like the Epidermal Growth Factor Receptor (EGFR) are often overexpressed in tumors, promoting cell growth and survival. Pyrazoles can act as competitive inhibitors at the ATP-binding site of these kinases.[9]

-

Tubulin Polymerization: Microtubules are essential for forming the mitotic spindle during cell division. Some pyrazole-based compounds can interfere with tubulin dynamics, leading to mitotic catastrophe and apoptosis.[9]

The bromophenyl substituent can be critical for high-affinity binding. Its steric and electronic properties can be tailored to fit into specific hydrophobic pockets within the enzyme's active site, while the bromine atom can act as a halogen bond donor, anchoring the molecule to a specific region of the target protein.

Below is a conceptual diagram illustrating how a pyrazolone derivative might interrupt the cell cycle by inhibiting a cyclin-dependent kinase.

Caption: Inhibition of CDK4/6 by a pyrazolone derivative prevents Rb phosphorylation, halting cell cycle progression into S phase.

Quantitative Data Summary: In Vitro Cytotoxicity

The efficacy of a potential anticancer compound is initially quantified by its half-maximal inhibitory concentration (IC50), which measures the concentration of the drug required to inhibit the growth of 50% of a cancer cell population.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrazole Carbaldehyde Derivative | MCF-7 (Breast) | 5.21 | [6] |

| Indole-Pyrazole Hybrid (Compound 33) | HCT116 (Colon) | < 23.7 | [6] |

| Indole-Pyrazole Hybrid (Compound 34) | MCF-7 (Breast) | < 23.7 | [6] |